molecular formula C24H21NOS B2746867 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one CAS No. 303997-33-3

6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one

Cat. No. B2746867
M. Wt: 371.5
InChI Key: LXKPGGNZOJHLPL-UHFFFAOYSA-N
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Description

6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. The chemical structure of 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is composed of a thiopyran ring system with an anilino group attached to the 2-position and a phenyl ring attached to the 5-position. This compound has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of thiopyran derivatives, highlighting their significance in organic chemistry. For instance, studies have detailed the synthesis of 2-methyl-4-oxo-4H-1-benzothiophenopyran and its analogs, discussing various reactions to produce compounds with potential biological or material science applications (Ibrahim, El-Shaaer, & Hassan, 2002). These findings suggest that 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one could be synthesized through similar pathways for further chemical studies.

Corrosion Inhibition

Another area of application is in corrosion inhibition. A study on the adsorption and corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions demonstrates the protective capabilities of thiophene derivatives (Daoud et al., 2014). This suggests that thiopyran derivatives, including 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one, may have potential as corrosion inhibitors in industrial applications.

Fluorescent Dyes and Luminescent Materials

Thiopyran compounds have also been investigated for their potential in creating fluorescent dyes and luminescent materials. Research into the chemistry of Boranil fluorophores, for example, has led to the development of fluorescent dyes through selective reduction and conversion processes (Frath et al., 2012). This opens possibilities for 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one in the synthesis of novel fluorescent materials for biological imaging or optoelectronic devices.

Antitumor Activity and Dye Synthesis

Furthermore, thiophene-based compounds incorporating azo dyes and pyrazolone moieties have been synthesized and evaluated for their antitumor activities, as well as their application as disperse dyes on polyester fabric, demonstrating the diverse functional capabilities of thiophene derivatives (Gouda et al., 2016). This suggests potential biomedical and industrial applications for related compounds.

Electroluminescence and Organic Electronics

Lastly, the development of emitting amorphous molecular materials based on thiophene derivatives for electroluminescence showcases the application of such compounds in organic electronics, offering insights into the use of 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one in creating novel electronic devices (Doi et al., 2003).

properties

IUPAC Name

6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NOS/c1-17-12-14-18(15-13-17)22-16-21(26)23(19-8-4-2-5-9-19)24(27-22)25-20-10-6-3-7-11-20/h2-15,22,25H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKPGGNZOJHLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one

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